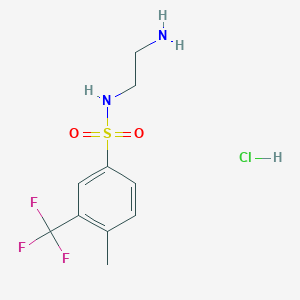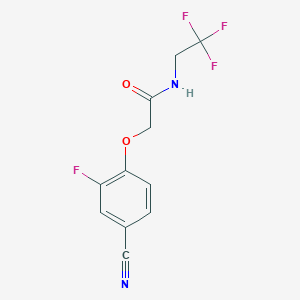
N-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as N-(2-aminoethyl)-4-methylbenzenesulfonamide (NS-398), is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-2 (COX-2) enzyme activity. It was first synthesized in 1991 by scientists at Sankyo Co., Ltd. in Japan.
Mécanisme D'action
NS-398 selectively inhibits COX-2 enzyme activity, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, NS-398 reduces inflammation and pain without affecting the production of prostaglandins involved in normal physiological functions.
Biochemical and Physiological Effects:
NS-398 has been shown to reduce inflammation and pain in animal models of various inflammatory diseases, including arthritis and inflammatory bowel disease. It has also been shown to reduce amyloid-beta peptide-induced neuroinflammation and cognitive impairment in Alzheimer's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
NS-398 is a potent and selective inhibitor of COX-2 enzyme activity, making it a useful tool for studying the role of COX-2 in various physiological and pathological processes. However, its specificity for COX-2 may limit its use in studying the effects of COX-1 inhibition.
Orientations Futures
1. Further studies are needed to determine the potential use of NS-398 in the treatment of neuroinflammatory diseases, including Alzheimer's disease.
2. The development of more selective COX-2 inhibitors with fewer side effects may lead to improved therapeutic options for inflammatory diseases.
3. The role of COX-2 in cancer progression and metastasis should be further investigated, as NS-398 has shown potential as a therapeutic for various types of cancer.
4. The use of NS-398 in combination with other anti-inflammatory agents or chemotherapeutic agents should be explored for potential synergistic effects.
Méthodes De Synthèse
NS-398 can be synthesized using a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2-aminoethanol, followed by the addition of trifluoromethyl ketone and the hydrochloride salt.
Applications De Recherche Scientifique
NS-398 has been extensively studied for its potential use in the treatment of various inflammatory diseases, including cancer, arthritis, and inflammatory bowel disease. It has also been studied as a potential therapeutic for Alzheimer's disease and neuroinflammation.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S.ClH/c1-7-2-3-8(6-9(7)10(11,12)13)18(16,17)15-5-4-14;/h2-3,6,15H,4-5,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGSRUQBKFDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)
![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)
![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)


![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
![3-[4-[(2-Chloro-4-fluorobenzoyl)amino]phenyl]propanoic acid](/img/structure/B7640526.png)
